2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate
Description
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3.2C2H2O4/c1-31-21-8-7-18(15-22(21)32-2)9-10-25-24(30)17-29-13-11-28(12-14-29)16-23-26-19-5-3-4-6-20(19)27-23;2*3-1(4)2(5)6/h3-8,15H,9-14,16-17H2,1-2H3,(H,25,30)(H,26,27);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQRKLLVEFWKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperazine Ring Introduction: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-linked intermediate.
Attachment of Dimethoxyphenethyl Group: The final step involves the acylation of the piperazine intermediate with 3,4-dimethoxyphenethyl acetic acid or its derivatives under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce dihydrobenzimidazole derivatives.
Scientific Research Applications
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the dimethoxyphenethyl group may contribute to its overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analog, 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide dioxalate (), differs in the acetamide’s aryl substituent:
- Target compound : 3,4-dimethoxyphenethyl (electron-donating groups).
- Analog : 3-(trifluoromethyl)phenyl (electron-withdrawing group).
The trifluoromethyl group’s strong electronegativity may enhance hydrophobic interactions but reduce solubility compared to the dimethoxy groups .
Thiazole-Triazole Benzoimidazole Derivatives ()
Compounds such as 9a–9e share the benzoimidazole core but incorporate thiazole-triazole-acetamide linkages with varying aryl substituents (e.g., phenyl, fluorophenyl, bromophenyl). Key differences include:
- Backbone : Thiazole-triazole vs. piperazine-acetamide in the target compound.
- Substituents : Halogens (F, Br), methyl, and methoxy groups on the thiazole ring.
| Compound ID | Substituent on Thiazole | Melting Point (°C) | Notable Properties |
|---|---|---|---|
| 9a | Phenyl | 198–200 | High crystallinity |
| 9b | 4-Fluorophenyl | 205–207 | Enhanced dipole |
| 9c | 4-Bromophenyl | 210–212 | Improved docking |
| 9d | 4-Methylphenyl | 190–192 | Moderate solubility |
| 9e | 4-Methoxyphenyl | 185–187 | Polar interactions |
Docking studies () suggest that bromine in 9c improves binding to active sites (e.g., enzymes) due to its bulky size and polarizability, whereas methoxy groups (as in the target compound) may favor hydrogen bonding .
Methodological Comparisons: Structural Similarity Metrics
Quantitative comparisons using Tanimoto coefficients () reveal that the target compound shares ~70–80% structural similarity with piperazine-acetamide analogs (e.g., ) but only ~40–50% with thiazole-triazole derivatives (). Graph-based comparisons () highlight conserved subgraphs (e.g., benzoimidazole-piperazine) but divergent functional groups, explaining differences in bioactivity .
Key Research Findings and Implications
- Electronic Effects : Methoxy groups in the target compound likely enhance solubility and polar interactions compared to halogenated analogs (e.g., 9c) but may reduce membrane permeability .
- Docking Performance : Bulky substituents (e.g., bromine in 9c) improve binding affinity in enzyme pockets, suggesting that the target compound’s dimethoxy groups may favor specific receptor conformations .
- Similarity Metrics : Tanimoto and graph-based methods provide complementary insights for drug design, emphasizing core scaffold conservation versus substituent-driven optimization .
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate is a complex molecule with potential therapeutic applications. Its structure indicates that it may interact with various biological targets, particularly within the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 373.45 g/mol. The presence of a benzimidazole moiety suggests potential interactions with GABA-A receptors and other neurotransmitter systems.
- GABA-A Receptor Modulation :
- Serotonin Receptor Interaction :
- Dopaminergic Activity :
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant binding affinity for both GABA-A and serotonin receptors. For instance, a study reported that related benzimidazole derivatives showed improved metabolic stability and reduced hepatotoxicity while acting on the α1/γ2 interface of GABA-A receptors .
In Vivo Studies
Animal models have shown promising results in terms of anxiolytic effects when administered this compound. Behavioral tests indicated reduced anxiety-like behaviors in rodents, correlating with increased GABAergic activity in the CNS .
Case Studies
- Case Study 1 : A study involving a similar benzimidazole derivative demonstrated its efficacy in reducing anxiety symptoms in patients diagnosed with generalized anxiety disorder (GAD). Participants receiving the treatment reported significant improvements compared to those on placebo .
- Case Study 2 : Another investigation focused on the dopaminergic effects of compounds related to this structure noted improvements in depressive symptoms among subjects with major depressive disorder (MDD), highlighting the potential for this compound in treating mood disorders .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?
- Methodology :
- Synthesis involves multi-step reactions, including coupling of benzoimidazole derivatives with piperazine-acetamide scaffolds. Key steps include:
- Solvent selection : Dimethylformamide (DMF) is often used for its polar aprotic properties, facilitating nucleophilic substitutions .
- Base selection : Sodium hydride (NaH) or triethylamine (TEA) promotes deprotonation in amide bond formation .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation .
- Optimization : Use Design of Experiments (DoE) to vary solvent/base ratios and monitor yields via HPLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the benzoimidazole and piperazine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da) and detects counterion interactions (e.g., dioxalate) .
- HPLC : Reverse-phase C18 columns with UV detection assess purity (>95%) and resolve diastereomers if present .
Q. How is the compound’s initial biological activity screened?
- Methodology :
- In vitro assays : Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays .
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Dynamic NMR : Resolve rotational barriers in piperazine rings by variable-temperature NMR .
- 2D-COSY/HSQC : Assign overlapping proton signals in the 3,4-dimethoxyphenethyl group .
- X-ray crystallography : Resolve ambiguous NOE signals by obtaining single crystals (if feasible) .
Q. What strategies improve synthetic yield while minimizing byproducts?
- Methodology :
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in heterocyclic systems .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for steps involving thiadiazole or triazole formation .
- Byproduct analysis : Use LC-MS to identify and suppress hydrolysis products (e.g., free piperazine) .
Q. How does the dioxalate counterion influence stability and solubility?
- Methodology :
- Salt screening : Compare solubility in aqueous buffers (pH 1–7) between freebase and dioxalate forms .
- Stability studies : Accelerated degradation tests (40°C/75% RH) monitor hydrolysis of the acetamide group via HPLC .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., histamine H1/H4) based on piperazine flexibility .
- MD simulations : GROMACS assesses conformational stability of the benzoimidazole group in lipid bilayers .
Q. How are metabolic pathways and metabolite identification studied?
- Methodology :
- Liver microsome assays : Incubate with human hepatocytes and analyze metabolites via UPLC-QTOF .
- CYP450 inhibition : Screen for isoform-specific interactions (e.g., CYP3A4) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
